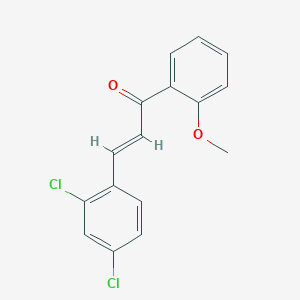

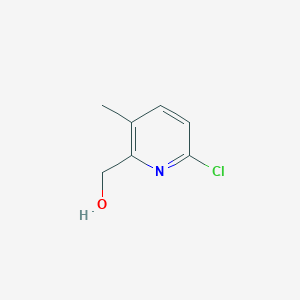

![molecular formula C6H11NO B3099231 2-氮杂螺[3.3]庚烷-5-醇 CAS No. 1352546-78-1](/img/structure/B3099231.png)

2-氮杂螺[3.3]庚烷-5-醇

描述

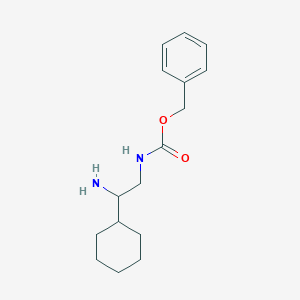

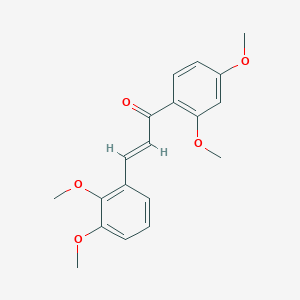

2-Azaspiro[3.3]heptan-5-ol is a chemical compound with the molecular formula C6H11NO . It is a hydrochloride salt with a molecular weight of 149.62 .

Synthesis Analysis

The synthesis of 2-azaspiro[3.3]heptan-5-ol involves the construction of four-membered rings in the spirocyclic scaffold by subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C- or 1,1-N-bis-nucleophiles .Molecular Structure Analysis

The InChI code for 2-Azaspiro[3.3]heptan-5-ol is 1S/C6H11NO.ClH/c8-5-1-2-6(5)3-7-4-6;/h5,7-8H,1-4H2;1H . This indicates the presence of a nitrogen atom and a hydroxyl group in the structure.Chemical Reactions Analysis

While specific chemical reactions involving 2-Azaspiro[3.3]heptan-5-ol are not mentioned in the search results, the compound’s synthesis involves reactions with 1,3-bis-electrophiles .Physical and Chemical Properties Analysis

2-Azaspiro[3.3]heptan-5-ol is a hydrochloride salt with a molecular weight of 149.62 . More specific physical and chemical properties are not provided in the search results.科学研究应用

1. 合成和药物发现应用

化合物 2-氮杂螺[3.3]庚烷-5-醇已被用于合成各种新型角向氮杂螺[3.3]庚烷。这些包括宝石二氟和宝石二甲基变体,它们使用高效序列合成,适用于制备规模的药物发现 (Guerot 等人,2011)。

2. 抗菌性能

该化合物已被纳入具有针对呼吸道病原体的强效抗菌活性的喹啉的设计和合成中。例如,一种特定衍生物对一系列革兰氏阳性和革兰氏阴性菌以及多重耐药菌株表现出高功效 (Odagiri 等人,2013)。

3. 药理学中的受体拮抗剂

一系列在多巴胺 D3 受体 (D3R) 上具有高亲和力和选择性的 1,2,4-三唑基 5-氮杂螺[2.4]庚烷被开发出来,展示了 2-氮杂螺[3.3]庚烷-5-醇衍生物在创造选择性受体拮抗剂方面的潜力 (Micheli 等人,2016)。

4. 新型氨基酸的合成

源自 2-氮杂螺[3.3]庚烷的氨基酸的合成,用于化学、生物化学和药物设计,突出了 2-氮杂螺[3.3]庚烷-5-醇在创造空间受限氨基酸方面的多功能性 (Radchenko 等人,2010)。

5. 理化性质的修改

该化合物已被研究其改变理化性质(例如药物化学中的亲脂性)的能力,特别是在用作其他杂环的替代品时 (Degorce 等人,2019)。

作用机制

Target of Action

The primary targets of 2-Azaspiro[3It’s worth noting that this compound is a part of a family of sterically constrained amino acids . These compounds are known to be efficient and selective ligands for various biological targets , suggesting that 2-Azaspiro[3.3]heptan-5-ol may interact with a range of biological targets.

Mode of Action

The exact mode of action of 2-Azaspiro[3Sterically constrained compounds like 2-azaspiro[33]heptan-5-ol are known to interact with their targets through pre-organization of functional groups . This allows them to bind to their targets with high efficiency and selectivity .

Biochemical Pathways

The specific biochemical pathways affected by 2-Azaspiro[3Given its structural similarity to certain amino acids , it may influence pathways involving these molecules.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Azaspiro[3Its hydrochloride form is known to be a liquid at room temperature , which could potentially influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 2-Azaspiro[3As a member of the sterically constrained amino acids family , it may have pronounced biological activity .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of 2-Azaspiro[3It’s worth noting that the compound’s hydrochloride form is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.

生化分析

Biochemical Properties

It is known that sterically constrained compounds like 2-Azaspiro[3.3]heptan-5-ol can be efficient and selective ligands for various biological targets

Cellular Effects

Given its potential as a ligand for various biological targets, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

2-azaspiro[3.3]heptan-7-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-1-2-6(5)3-7-4-6/h5,7-8H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIMZFFLZQKIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1O)CNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

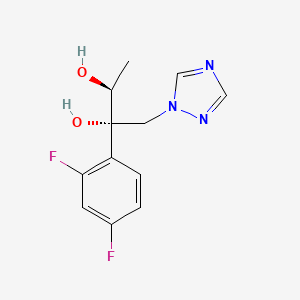

![3-[(Benzenesulfonyl)methyl]aniline](/img/structure/B3099246.png)